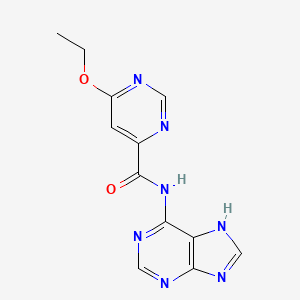

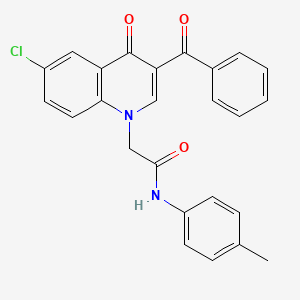

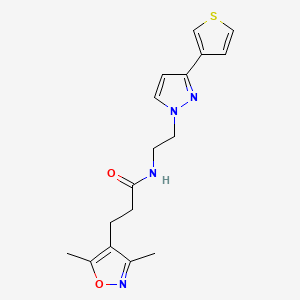

6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide” is a chemical compound. It is related to N-(9H-purin-6-yl)benzamide , which has an empirical formula of C12H9N5O and a molecular weight of 239.23 .

Synthesis Analysis

The synthesis of chemically related N-(9H-purin-6-yl) benzamide derivatives has been reported . The process involves organic chemistry to obtain compounds of interest and prodrugs . More specific synthesis methods for “6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide” are not available in the current search results.Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

- The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems has been described, illustrating the utility of ethoxycarbonyl and methylthieno[2,3-b]pyridine-2-carboxamides in generating tetrahydropyridothienopyrimidine derivatives with potential for further chemical transformations and biological evaluation (Bakhite, Yamada, & Al‐Sehemi, 2005).

Anticancer and Anti-inflammatory Activities

- Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities, indicating the potential of such heterocyclic systems in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Activities

- The synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives and their promising antibacterial activities highlight the importance of such compounds in addressing bacterial infections and drug resistance issues (El-Agrody et al., 2000).

Enzyme Inhibition

- The synthesis and evaluation of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols as inhibitors of adenosine deaminase showcase the application of purine derivatives in modulating enzyme activity, which is crucial for understanding disease mechanisms and developing targeted therapies (Schaeffer & Odin, 1965).

Future Directions

Mechanism of Action

Target of Action

Pyrimidine and purine derivatives have been known to interact with a variety of biological targets. For instance, some pyrimidine derivatives are known to exhibit anti-fibrotic activities . Similarly, purine derivatives have been reported to inhibit acetylcholinesterase , which plays a crucial role in nerve signal transmission.

Result of Action

Based on its structural features, it might have potential anti-fibrotic or acetylcholinesterase inhibitory effects .

properties

IUPAC Name |

6-ethoxy-N-(7H-purin-6-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O2/c1-2-21-8-3-7(13-4-14-8)12(20)19-11-9-10(16-5-15-9)17-6-18-11/h3-6H,2H2,1H3,(H2,15,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYUNUSDXVBUEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]pyridine-4-carboxamide](/img/structure/B2963270.png)

![(2-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2963274.png)

![4-((2-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2963285.png)

![N-(1-cyanocyclohexyl)-2-{[2-methyl-3-(thiomorpholine-4-carbonyl)phenyl]amino}acetamide](/img/structure/B2963286.png)

![2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2963287.png)

![Ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2963290.png)